molecular formula C₁₃H₂₂BBrO₂ B125357 (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester CAS No. 90084-37-0

(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester

Cat. No. B125357
CAS RN: 90084-37-0
M. Wt: 301.03 g/mol
InChI Key: IFWLNKNUIWTYGB-KQXIARHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-(3-Bromopropyl)boronic acid pinanediol ester (also known as (+)-BPBPE) is an important compound in organic chemistry, due to its wide range of applications in the synthesis of various compounds. It is a boronic acid ester, and is a versatile reagent for organic synthesis. (+)-BPBPE has been used in the synthesis of many natural products, such as taxanes, and has also been used in the synthesis of pharmaceuticals. (+)-BPBPE has been found to be a useful reagent in a variety of reactions, including the synthesis of heterocycles, the synthesis of amines, and in the synthesis of alkynes. (+)-BPBPE is also used in the synthesis of peptides, and has been found to be a useful reagent for the synthesis of small molecules.

Safety and Hazards

“(+)-(3-Bromopropyl)boronic Acid Pinanediol Ester” is intended for research use only and is not intended for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

The primary targets of (+)-(3-Bromopropyl)boronic Acid Pinanediol Ester are various enzymes, particularly those bearing nucleophilic residues at their active sites . Boronic acids, including this compound, have been shown to be effective as inhibitors of these enzymes .

Mode of Action

The compound interacts with its targets through the formation of boronic esters. This process generally occurs at 1,2- or 1,3-diol groups, the same motifs that engage in cyclic ketal and acetal formation . The boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of the targeted enzymes. The formation of boronic esters from boronic acids and carbohydrate derivatives has been applied extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by its boronic ester structure. The sequence of boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step, and the boronic acid component can be recovered and reused after deprotection .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the targeted enzymes. By forming boronic esters with these enzymes, the compound can effectively inhibit their function .

Action Environment

The action of the compound is influenced by various environmental factors. For instance, the stability of both five- and six-membered trigonal esters formed with pinanediol and chromotropic acid, respectively, is insensitive to electronic effects but the electron-accepting substituents stabilize the hydroxocomplexes . Furthermore, the relatively mild conditions for boronate deprotection are tolerant of several functional groups, including esters, silyl ethers, ketals, and thioglycosides .

properties

IUPAC Name

(1S,2S,6R,8S)-4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3/t9-,10-,11+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWLNKNUIWTYGB-KQXIARHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451892
Record name (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90084-37-0
Record name (3aS,4S,6S,7aR)-2-(3-Bromopropyl)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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